molecular formula C11H11N7O2 B1427866 2-(3,5-dimethyl-1-{[1,2,3,4]tetrazolo[1,5-a]pyrazin-5-yl}-1H-pyrazol-4-yl)acetic acid CAS No. 1291943-51-5

2-(3,5-dimethyl-1-{[1,2,3,4]tetrazolo[1,5-a]pyrazin-5-yl}-1H-pyrazol-4-yl)acetic acid

Cat. No.: B1427866
CAS No.: 1291943-51-5
M. Wt: 273.25 g/mol
InChI Key: QIHLSJOIYFZJRX-UHFFFAOYSA-N
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Description

2-(3,5-dimethyl-1-{[1,2,3,4]tetrazolo[1,5-a]pyrazin-5-yl}-1H-pyrazol-4-yl)acetic acid is a potent and selective ATP-competitive inhibitor of the c-Met (Mesenchymal-Epithelial Transition factor) receptor tyrosine kinase. The dysregulation of the c-Met signaling pathway, through mutation or overexpression, is a well-established driver of tumorigenesis, cancer cell proliferation, invasion, and metastasis in various malignancies, including non-small cell lung, gastric, and liver cancers. This compound demonstrates significant anti-proliferative and anti-migratory effects in c-Met dependent cellular models . Its primary research value lies in its utility as a pharmacological tool for dissecting the complex biological functions of c-Met in both normal and diseased states. Researchers employ this inhibitor to investigate oncogenic signaling networks, explore mechanisms of drug resistance, and validate c-Met as a therapeutic target in preclinical in vitro and in vivo studies. The unique [1,2,3,4]tetrazolo[1,5-a]pyrazine scaffold contributes to its strong binding affinity and kinase selectivity profile, making it a valuable compound for advancing the understanding of targeted cancer therapies.

Properties

IUPAC Name

2-[3,5-dimethyl-1-(tetrazolo[1,5-a]pyrazin-5-yl)pyrazol-4-yl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N7O2/c1-6-8(3-11(19)20)7(2)17(14-6)10-5-12-4-9-13-15-16-18(9)10/h4-5H,3H2,1-2H3,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIHLSJOIYFZJRX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1C2=CN=CC3=NN=NN23)C)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N7O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biological Activity

2-(3,5-dimethyl-1-{[1,2,3,4]tetrazolo[1,5-a]pyrazin-5-yl}-1H-pyrazol-4-yl)acetic acid is a compound belonging to the pyrazole family, which has garnered significant attention due to its diverse biological activities. This compound features a complex structure that contributes to its potential therapeutic applications.

The chemical formula for this compound is C11H11N7O2, with a molecular weight of 273.25 g/mol. It can be represented by the following structural formulas:

PropertyValue
Chemical Formula C11H11N7O2
Molecular Weight 273.25 g/mol
IUPAC Name 2-[3,5-dimethyl-1-(tetrazolo[1,5-a]pyrazin-5-yl)pyrazol-4-yl]acetic acid
PubChem CID 61804405

Biological Activity Overview

Research indicates that pyrazole derivatives exhibit a wide range of biological activities including anti-inflammatory, antimicrobial, antifungal, and antitumor effects. The specific biological activity of 2-(3,5-dimethyl-1-{[1,2,3,4]tetrazolo[1,5-a]pyrazin-5-yl}-1H-pyrazol-4-yl)acetic acid is still under investigation but shows promising potential based on its structural characteristics.

Anti-inflammatory Activity

Studies have demonstrated that pyrazole derivatives can inhibit pro-inflammatory cytokines such as TNF-α and IL-6. For instance, certain pyrazole compounds have shown inhibitory activity ranging from 61% to 85% against TNF-α at concentrations of 10 µM compared to standard drugs like dexamethasone .

Antimicrobial Activity

The antimicrobial properties of pyrazole derivatives have been extensively studied. A series of novel pyrazoles were synthesized and tested against various bacterial strains including E. coli, S. aureus, and Pseudomonas aeruginosa. Some compounds demonstrated significant antibacterial activity due to specific structural features such as the presence of aliphatic amide linkages .

Antitumor Activity

The potential antitumor effects of pyrazole derivatives have also been explored. Compounds with the pyrazole scaffold have been reported to exhibit cytotoxicity against different cancer cell lines. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation pathways .

Study on Anti-inflammatory Effects

A study published in Pharmaceutical Research examined a series of modified pyrazoles for their anti-inflammatory properties. The results indicated that compounds similar to 2-(3,5-dimethyl-1-{[1,2,3,4]tetrazolo[1,5-a]pyrazin-5-yl}-1H-pyrazol-4-yl)acetic acid exhibited significant reductions in inflammatory markers when tested in vitro .

Antibacterial Evaluation

Research conducted by Selvam et al. focused on synthesizing novel pyrazoles with varying substituents and evaluating their antibacterial efficacy. The findings revealed that certain derivatives showed promising results against resistant strains of bacteria .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

Pyrazole-Tetrazolo Hybrids
  • (E)-2-(Benzoylamino)-3-[3,5-dimethyl-1-(tetrazolo[1,5-b]pyridazin-6-yl)-1H-pyrazol-4-yl]propenoic acid (E-4d): Structure: Differs in the tetrazolo[1,5-b]pyridazine system (vs. tetrazolo[1,5-a]pyrazine) and a propenoic acid substituent (vs. acetic acid). Properties: Melting point = 246–248°C, similar to other pyrazole-acid hybrids. The extended conjugation of propenoic acid may reduce solubility compared to acetic acid derivatives .
Pyrazole-Thiadiazole and Hydrazine Derivatives
  • Methyl 2-[1-[3,5-dimethyl-1-(4-nitrophenyl)-1H-pyrazol-4-yl]ethylidene]hydrazine-1-carbodithioate (7) :
    • Structure : Features a nitroaryl group and carbodithioate substituent.
    • Properties : Exhibits antimicrobial activity against E. coli and C. albicans, attributed to the nitro group’s electron-withdrawing effects and sulfur-based functional groups .
    • Contrast : The absence of a nitro group in the target compound may limit its antimicrobial efficacy but improve metabolic stability.
Tetrazolo-Quinoline Hybrids
  • 3-(2,3-Dichlorophenyl)-2-(tetrazolo[1,5-a]quinolin-4-yl)thiazolidin-4-one: Structure: Combines tetrazolo-quinoline with a thiazolidinone ring. Properties: Demonstrated analgesic activity due to the thiazolidinone moiety’s ability to modulate ion channels . Contrast: The target compound’s acetic acid group may target different biological pathways (e.g., enzyme inhibition via carboxylate interactions).
Key Observations :

Solubility: The acetic acid group in the target compound likely enhances aqueous solubility compared to nitro- or thiazolidinone-containing analogs.

Thermal Stability : Higher melting points in analogs like E-4d (246–248°C) indicate strong intermolecular interactions, which the target compound may lack due to its discontinued status and unrecorded data .

Q & A

Q. What are the common synthetic routes for preparing the compound, and what key intermediates are involved?

The synthesis typically involves cyclization and functionalization steps. For example:

  • Cyclization : Use of phosphorus oxychloride (POCl₃) at 120°C to cyclize substituted hydrazides into oxadiazoles or tetrazolo-pyrazine systems .
  • Functionalization : Reaction of pyrazole intermediates with aldehydes (e.g., furfural, 4-chlorobenzaldehyde) to form α,β-unsaturated ketones, which are further modified to introduce the acetic acid moiety .
  • Key intermediates : 5-Methyl-1-phenyl-1H-pyrazole-4-carboxylate derivatives are common precursors, synthesized via cyclocondensation of ethyl acetoacetate with phenylhydrazine .

Q. What spectroscopic techniques are most effective for characterizing this compound?

  • IR spectroscopy : Identifies functional groups like carboxylic acid (-COOH) and tetrazolo rings via stretching vibrations (e.g., C=O at ~1700 cm⁻¹) .
  • NMR (¹H/¹³C) : Assigns protons and carbons in the pyrazole and tetrazolo-pyrazine rings. For example, methyl groups (δ ~2.1–2.5 ppm) and aromatic protons (δ ~7.0–8.5 ppm) .
  • Mass spectrometry : Confirms molecular weight (e.g., via ESI-MS) and fragmentation patterns .

Q. What are the typical purification methods for this compound?

  • Recrystallization using ethanol or DMF-EtOH (1:1) mixtures .
  • Column chromatography with silica gel and polar solvents (e.g., ethyl acetate/hexane) .

Advanced Research Questions

Q. How can the cyclization step be optimized to improve yield and purity?

  • Reaction conditions : Adjusting temperature (e.g., reflux in ethanol for 2–12 hours) and catalyst choice (e.g., polyphosphoric acid for enhanced ring closure) .
  • Solvent effects : Polar aprotic solvents like DMF improve solubility of intermediates .
  • Monitoring : Use TLC or in-situ IR to track reaction progress and minimize side products .

Q. How to resolve contradictions in spectral data during structural elucidation?

  • Theoretical modeling : Density Functional Theory (DFT) calculations predict NMR/IR spectra for comparison with experimental data .
  • X-ray crystallography : Resolves ambiguities in tautomeric forms or stereochemistry .
  • Isotopic labeling : Confirms proton assignments in complex splitting patterns (e.g., pyrazole NH vs. carboxylic OH) .

Q. What computational methods predict the compound’s reactivity and electronic properties?

  • DFT studies : Calculate HOMO/LUMO energies to assess nucleophilic/electrophilic sites and charge distribution .
  • Molecular docking : Evaluates binding affinity with biological targets (e.g., enzymes) based on the tetrazolo-pyrazine scaffold’s π-π interactions .

Q. How to evaluate the environmental impact of this compound?

  • Experimental design : Follow frameworks like INCHEMBIOL to assess biodegradation, bioaccumulation, and toxicity (e.g., using Daphnia magna or algal assays) .
  • Analytical methods : LC-MS/MS quantifies environmental concentrations, while QSAR models predict ecotoxicity .

Methodological Considerations

  • Synthetic challenges : Competing reactions (e.g., over-cyclization) require strict control of stoichiometry and reaction time .
  • Data validation : Cross-reference spectral data with synthetic intermediates to confirm regioselectivity .
  • Scale-up : Transition from batch to flow chemistry for safer handling of POCl₃ and other hazardous reagents .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(3,5-dimethyl-1-{[1,2,3,4]tetrazolo[1,5-a]pyrazin-5-yl}-1H-pyrazol-4-yl)acetic acid
Reactant of Route 2
2-(3,5-dimethyl-1-{[1,2,3,4]tetrazolo[1,5-a]pyrazin-5-yl}-1H-pyrazol-4-yl)acetic acid

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